

A Spectroscopic Showdown: Unmasking the Isomeric Differences of Brominated Benzofurans

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Compound of Interest

Compound Name: **4-Bromobenzofuran**

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For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of brominated benzofuran isomers is critical. This guide provides a comprehensive spectroscopic comparison of 4-, 5-, 6-, and 7-bromobenzofuran, offering key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their differentiation and characterization.

The position of the bromine atom on the benzofuran ring system significantly influences the electronic environment and, consequently, the spectroscopic properties of each isomer. This comparative analysis highlights these differences through tabulated data and detailed experimental protocols, providing a valuable resource for unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the four brominated benzofuran isomers.

¹H NMR Spectral Data (CDCl₃)

Isomer	δ (ppm) and Multiplicity
4-Bromobenzofuran	7.66 (d, $J=2.2$ Hz, H-2), 7.45 (d, $J=7.8$ Hz, H-7), 7.33 (dd, $J=7.8$, 1.0 Hz, H-5), 7.18 (t, $J=7.8$ Hz, H-6), 6.83 (d, $J=2.2$ Hz, H-3)
5-Bromobenzofuran	7.85 (d, $J=2.0$ Hz, H-4), 7.63 (d, $J=2.2$ Hz, H-2), 7.41 (d, $J=8.6$ Hz, H-7), 7.38 (dd, $J=8.6$, 2.0 Hz, H-6), 6.72 (dd, $J=2.2$, 0.8 Hz, H-3)
6-Bromobenzofuran	7.67 (d, $J=1.8$ Hz, H-7), 7.64 (d, $J=2.2$ Hz, H-2), 7.55 (d, $J=8.4$ Hz, H-4), 7.31 (dd, $J=8.4$, 1.8 Hz, H-5), 6.74 (d, $J=2.2$ Hz, H-3)
7-Bromobenzofuran	7.68 (d, $J=2.2$ Hz, H-2), 7.55 (dd, $J=7.7$, 1.3 Hz, H-6), 7.43 (dd, $J=7.9$, 1.3 Hz, H-4), 7.15 (t, $J=7.8$ Hz, H-5), 6.79 (d, $J=2.2$ Hz, H-3)

^{13}C NMR Spectral Data (CDCl_3)

Isomer	δ (ppm)
4-Bromobenzofuran	155.1 (C-7a), 145.9 (C-2), 128.0 (C-7), 127.8 (C-3a), 125.9 (C-6), 122.8 (C-5), 114.3 (C-4), 107.0 (C-3)
5-Bromobenzofuran	154.0 (C-7a), 146.5 (C-2), 130.1 (C-3a), 127.6 (C-4), 126.1 (C-6), 116.5 (C-5), 112.8 (C-7), 106.8 (C-3)
6-Bromobenzofuran	155.6 (C-7a), 145.8 (C-2), 128.9 (C-3a), 125.0 (C-4), 124.3 (C-5), 118.0 (C-6), 114.3 (C-7), 107.2 (C-3)
7-Bromobenzofuran	153.7 (C-2), 151.2 (C-7a), 132.4 (C-5), 129.7 (C-3a), 124.2 (C-4), 119.2 (C-6), 104.0 (C-7), 107.0 (C-3) ^[1]

IR Spectral Data (KBr Pellet, cm^{-1})

Isomer	Key Absorptions
4-Bromobenzofuran	3120 (C-H, aromatic), 1610, 1580, 1450 (C=C, aromatic), 1250 (C-O-C), 800 (C-Br)
5-Bromobenzofuran	3115 (C-H, aromatic), 1605, 1575, 1460 (C=C, aromatic), 1255 (C-O-C), 810 (C-Br)
6-Bromobenzofuran	3110 (C-H, aromatic), 1600, 1570, 1470 (C=C, aromatic), 1260 (C-O-C), 820 (C-Br)
7-Bromobenzofuran	3125 (C-H, aromatic), 1615, 1585, 1445 (C=C, aromatic), 1245 (C-O-C), 790 (C-Br)

Mass Spectrometry Data (EI, m/z)

Isomer	Molecular Ion (M ⁺)	Key Fragment Ions
4-Bromobenzofuran	196/198 (1:1)	117 ([M-Br] ⁺), 89 ([M-Br-CO] ⁺)
5-Bromobenzofuran	196/198 (1:1)	117 ([M-Br] ⁺), 89 ([M-Br-CO] ⁺)
6-Bromobenzofuran	196/198 (1:1)	117 ([M-Br] ⁺), 89 ([M-Br-CO] ⁺)
7-Bromobenzofuran	196/198 (1:1)[1]	117 ([M-Br] ⁺), 89 ([M-Br-CO] ⁺) [1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of brominated benzofuran isomers.

NMR Spectroscopy

A sample of the brominated benzofuran isomer (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

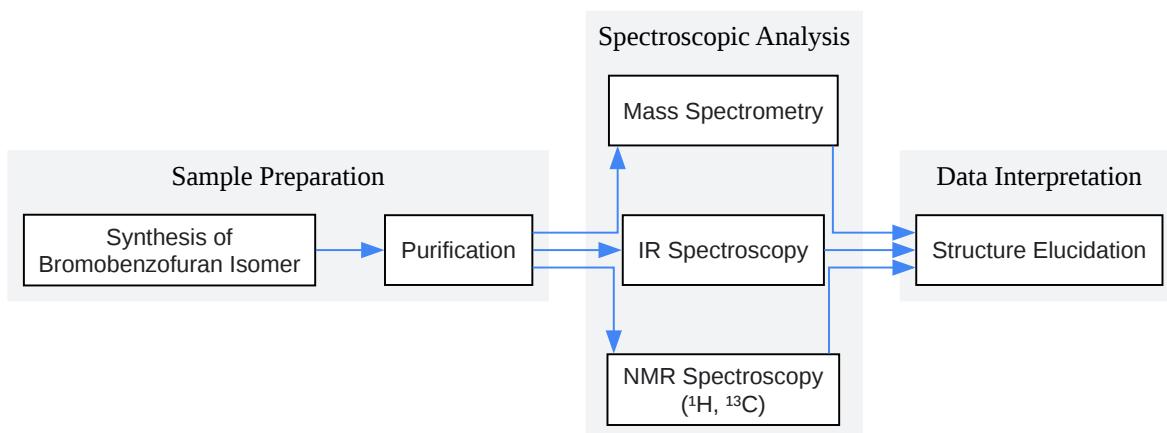
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid brominated benzofuran isomer was finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra were acquired on a gas chromatograph-mass spectrometer (GC-MS) system operating in electron ionization (EI) mode at 70 eV. The sample was introduced via the GC, and the mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

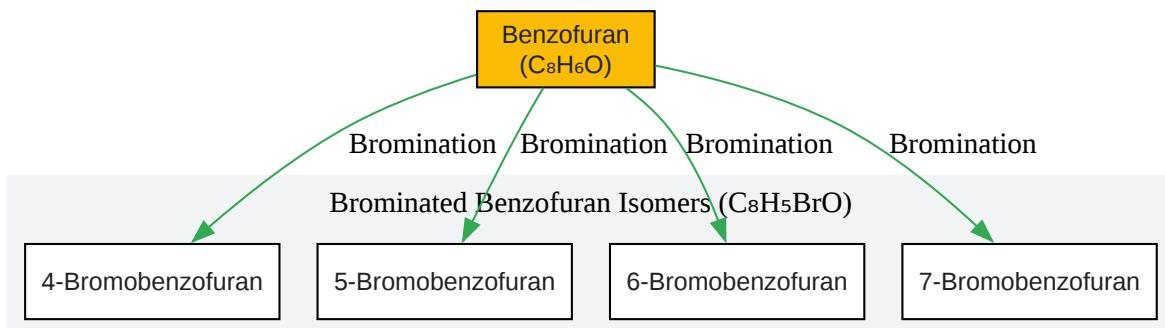
Visualization of Experimental Workflow and Isomeric Relationships

To illustrate the general process of spectroscopic analysis and the relationship between the different isomers, the following diagrams were generated.



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A generalized workflow for the spectroscopic analysis of brominated benzofuran isomers.



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Relationship between the parent benzofuran molecule and its monobrominated isomers.

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References

- 1. rsc.org [rsc.org]
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